Several methods might be employed to synthesize this compound based on existing synthetic routes for related heterocycles. One possible approach involves starting from pyrazolo[1,5-a]pyrimidine derivatives which have been used as intermediates in synthesizing imidazo[1,2-b]pyridazines through cyclization reactions . Another method could involve bromination followed by selective protection and subsequent introduction of the furan-2-ylmethoxy group using suitable protecting groups and coupling agents.
For example, one synthesis route could include:
These steps require careful selection of reagents and conditions to ensure high yields and selectivity .
To understand the behavior of "3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine," interaction studies involving molecular modeling and crystallography would provide valuable insights into its binding affinity towards proteins and other molecules. This information could help predict its efficacy as a therapeutic agent or material component.
Crystallographic analysis, as seen in the study of similar structures like 6-chloro-3-[3-trifluoromethylphenyl]imidazo[1,2-b]pyridazine, helps elucidate the spatial arrangement of functional groups and their roles in stabilizing complexes .
Some similar compounds belonging to the same class include:
Each of these compounds offers unique characteristics, making them suited for different purposes ranging from pharmaceuticals to materials science. In comparison, "3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine" stands out due to its balanced combination of halogenation and oxygen-containing functionalities, suggesting versatility in both biochemical assays and physical property investigations.
By examining these analogous compounds alongside detailed structural analyses, researchers can better appreciate the nuances contributing to the potential utility of "3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine." Further experimental validation will be essential to unlock its full potential across diverse scientific disciplines.
The imidazo[1,2-b]pyridazine core is typically constructed through a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions. For 3-bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine, the synthesis begins with the preparation of 3-amino-6-bromopyridazine. Halogenation at the 6-position of the pyridazine ring is achieved through direct bromination using phosphorus oxybromide (PBr~3~) in dichloromethane, yielding 3-amino-6-bromopyridazine in 78% efficiency.
Subsequent condensation with an α-bromoketone derivative—specifically, 1-(furan-2-ylmethoxy)propan-2-one—forms the bicyclic imidazo[1,2-b]pyridazine scaffold. The reaction proceeds via nucleophilic attack of the pyridazine amino group on the α-bromoketone, followed by intramolecular cyclization. Key to this step is the use of sodium bicarbonate (NaHCO~3~) in dimethylformamide (DMF) at 80°C, which facilitates ring closure while minimizing side reactions. The bromine atom at the 3-position is introduced post-cyclization through electrophilic aromatic substitution using bromine (Br~2~) in acetic acid, achieving regioselectivity due to the electron-donating effects of the adjacent nitrogen atoms.
Halogenation strategies for imidazo[1,2-b]pyridazines depend on the desired substitution pattern. For 3-bromo substitution, direct bromination of the preformed heterocycle is preferred over early-stage halogenation due to the sensitivity of the furan methoxy group to strong electrophiles. Bromine in acetic acid at 50°C provides optimal selectivity for the 3-position, with a yield of 85%.
The 6-(furan-2-ylmethoxy) group is introduced via nucleophilic aromatic substitution (SNAr) on a 6-chloro or 6-fluoro precursor. Using furfuryl alcohol as the nucleophile in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C, the methoxy group displaces the halogen with 92% efficiency. This step requires careful exclusion of moisture to prevent hydrolysis of the furan methoxy group.
Solvent polarity and proticity significantly influence reaction outcomes. Polar aprotic solvents like DMF and DMSO enhance nucleophilicity in SNAr reactions, while dichloromethane is preferred for electrophilic bromination due to its low nucleophilicity. For the condensation step, a 1:1 mixture of DMF and water stabilizes the intermediate enolate, improving cyclization yields by 15–20% compared to anhydrous conditions.
Reaction temperature and time are critical variables. The condensation requires 12 hours at 80°C for complete conversion, whereas bromination at higher temperatures (50°C vs. 25°C) reduces reaction time from 24 hours to 6 hours without compromising selectivity. Microwave-assisted synthesis has been explored for the cyclization step, reducing time to 30 minutes with comparable yields.
Transition-metal catalysis offers routes to streamline synthesis. Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the furan methoxy group via a boronic ester intermediate, though this remains unexplored for 6-substituted imidazo[1,2-b]pyridazines. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) presents an alternative for late-stage functionalization, enabling click chemistry modifications of the furan ring.
Photoredox catalysis has potential in radical-mediated halogenation. Using fac-Ir(ppy)~3~ as a catalyst and visible light irradiation, bromine radicals generated from N-bromosuccinimide (NBS) could achieve site-selective bromination at the 3-position under milder conditions than traditional methods.
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine belongs to the imidazo[1,2-b]pyridazine class of compounds, which represents a privileged scaffold in kinase inhibitor development [1] [2]. The compound exhibits its biological activity through adenosine triphosphate-competitive inhibition mechanisms, though importantly, it functions as an adenosine triphosphate-competitive but not adenosine triphosphate-mimetic inhibitor [3] [4]. This distinction is crucial for understanding its selectivity profile and mechanism of action.
The imidazo[1,2-b]pyridazine core structure interacts with protein kinases through multiple binding modes depending on the specific kinase target [1] [3]. Structural analysis has revealed that certain imidazo[1,2-b]pyridazine derivatives surprisingly interact with the amino-terminal lobe helix alpha-C rather than with the conventional kinase hinge region [3] [4]. This unique binding mode contributes to enhanced selectivity compared to conventional type I kinase inhibitors that primarily target the hinge region.
The furan-2-ylmethoxy substituent at the 6-position of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine plays a critical role in determining binding affinity and selectivity [6]. The furan ring system provides additional hydrophobic interactions within the kinase active site, while the methoxy linker offers flexibility for optimal positioning of the furan moiety . The bromine atom at the 3-position serves as an important pharmacophore element that can engage in halogen bonding interactions with amino acid residues in the kinase binding pocket [7] [8].
Structure-activity relationship studies of imidazo[1,2-b]pyridazine derivatives have revealed critical insights into the molecular determinants of kinase inhibition [1] [9] [10]. The 3-position of the imidazo[1,2-b]pyridazine core has been identified as crucial for kinase selectivity, with various substituents modulating both potency and selectivity profiles [7] [9]. The bromine substituent in 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine represents an optimal choice for this position, as bromine substitution has been shown to enhance biological activity across multiple scaffold types [11].
The 6-position substitution pattern significantly influences both kinase potency and selectivity [12] [7]. Research has demonstrated that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, when combined with appropriate aryl substituents at the 3-position, exhibit potent kinase inhibition [12]. The furan-2-ylmethoxy group at the 6-position of the target compound provides a heterocyclic ether functionality that can participate in hydrogen bonding interactions with kinase active site residues [6].
| Structural Feature | Effect on Activity | Optimal Substituents |
|---|---|---|
| 3-Position substitution | Critical for kinase selectivity | Aryl groups with electron-withdrawing groups |
| 6-Position substitution | Modulates potency and selectivity | Morpholine, piperazine, or aryl groups |
| 2-Position methylation | Improves dual-specificity tyrosine-phosphorylation-regulated kinase 1A binding affinity | Methyl group preferred |
| Bromine substitution | Enhances activity in various scaffolds | Bromine at 3-position beneficial |
| Furan-2-ylmethoxy group | Contributes to binding interactions | Furan-2-ylmethoxy provides good activity |
| Hinge region interaction | Essential for kinase inhibition | Hydrogen bonding to hinge region |
| Adenosine triphosphate binding site | Adenosine triphosphate-competitive mechanism | Adenosine triphosphate-competitive but not adenosine triphosphate-mimetic |
The 2-position of the imidazo[1,2-b]pyridazine scaffold has also been explored for structure-activity relationships [9] [13]. Methylation at the 2-position has been shown to improve dual-specificity tyrosine-phosphorylation-regulated kinase 1A binding affinity, ligand efficiency, and lipophilic ligand efficiency [9] [13]. However, larger substituents at this position are generally not well tolerated [13].
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine demonstrates particular selectivity for the Cdc2-like kinase and dual-specificity tyrosine-phosphorylation-regulated kinase families [1] [9]. Among the imidazo[1,2-b]pyridazines tested as kinase inhibitors, several derivatives have shown selectivity for dual-specificity tyrosine-phosphorylation-regulated kinases and Cdc2-like kinases, with half-maximal inhibitory concentration values less than 100 nanomolar [1].
The compound 20a, which shares structural similarities with 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine, has been identified as highly selective against Cdc2-like kinase 1 with a half-maximal inhibitory concentration of 82 nanomolar, Cdc2-like kinase 4 with a half-maximal inhibitory concentration of 44 nanomolar, and dual-specificity tyrosine-phosphorylation-regulated kinase 1A with a half-maximal inhibitory concentration of 50 nanomolar [1]. This selectivity profile suggests that 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine may exhibit similar kinase selectivity patterns.
| Compound | Cdc2-like Kinase 1 Half-maximal Inhibitory Concentration (nanomolar) | Cdc2-like Kinase 4 Half-maximal Inhibitory Concentration (nanomolar) | Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A Half-maximal Inhibitory Concentration (nanomolar) |
|---|---|---|---|
| 20a (from reference 1) | 82 | 44 | 50 |
| K00135 (from reference 7) | Not Reported | Not Reported | Not Reported |
| 27f (from reference 32) | Not Reported | Not Reported | Not Reported |
Dual-specificity tyrosine-phosphorylation-regulated kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold have shown remarkable selectivity profiles [9] [14]. Optimization of imidazo[1,2-b]pyridazine derivatives through structure-activity relationship exploration and computational drug design has led to the discovery of compounds with potent cellular inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A while maintaining selectivity over much of the kinome [9].
The selectivity for Cdc2-like kinases is particularly relevant given their role in ribonucleic acid splicing regulation [15] [16]. Cdc2-like kinases are involved in the phosphorylation of serine and arginine-rich splicing factors, making them attractive targets for therapeutic intervention [15]. The selective inhibition of these kinases by imidazo[1,2-b]pyridazine derivatives can disrupt ribonucleic acid processing mechanisms, leading to downstream effects on gene expression and cellular function [15] [16].
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine and related imidazo[1,2-b]pyridazine derivatives have demonstrated significant antiparasitic activity against Plasmodium and Leishmania species [1] [17] [15]. The characterization of kinomes in parasites such as Plasmodium and Leishmania has revealed profound divergences between protein kinases of parasites and those of the host, making parasite kinases attractive therapeutic targets [1] [17].
Research has shown that 3,6-disubstituted imidazo[1,2-b]pyridazines exhibit potent inhibition of Plasmodium falciparum Cdc2-like kinase 1 [1]. The compound 20a demonstrated exceptional selectivity against Plasmodium falciparum Cdc2-like kinase 1 with a half-maximal inhibitory concentration of 32 nanomolar [1]. This selectivity for parasitic kinases over host kinases represents a significant advantage for potential therapeutic applications.
Plasmodium falciparum Cdc2-like kinase 3 has been validated as a multistage cross-species malarial drug target [16]. The inhibition of Plasmodium falciparum Cdc2-like kinase 3 results in the downregulation of more than 400 gene transcripts known to be essential for parasite survival [16]. The majority of genes downregulated by Cdc2-like kinase 3 inhibition contain introns, supporting the mechanism of action through disruption of ribonucleic acid splicing [16].
| Compound | Plasmodium falciparum Activity | Leishmania amazonensis Activity | Selectivity Index |
|---|---|---|---|
| Compound 20a | Plasmodium falciparum Cdc2-like kinase 1 Half-maximal Inhibitory Concentration equals 32 nanomolar | Not tested | High selectivity for parasitic kinases |
| Compound from reference 1 | Potent Plasmodium falciparum Cdc2-like kinase 1 inhibition | Active at 10 micromolar concentration | Not toxic at 1-10 micromolar |
| TCMDC-135051 (Cdc2-like kinase 3 inhibitor) | Potent Cdc2-like kinase 3 inhibition | Not tested | 100-fold selective versus human Cdc2-like kinases |
Against Leishmania species, several imidazo[1,2-b]pyridazine compounds have shown anti-leishmanial activity at rather high concentrations of 10 micromolar, but importantly were not toxic at 1 micromolar or 10 micromolar concentrations in viability assays using neuroblastoma cell lines [1]. This suggests a reasonable therapeutic window for potential development as anti-leishmanial agents.
The antiparasitic mechanism of action appears to involve disruption of essential kinase-mediated signaling pathways in the parasites [17] [15]. Parasitic kinases often exhibit structural differences from their human counterparts, allowing for the development of selective inhibitors [17] [18]. The imidazo[1,2-b]pyridazine scaffold provides an excellent framework for achieving this selectivity due to its ability to interact with unique structural features present in parasitic kinases but absent in human kinases [1] [17].
The binding mode analysis of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine with CLK1 and PfCLK1 reveals critical insights into the molecular recognition mechanisms between this compound and its target kinases. The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in kinase inhibition, demonstrating selective binding patterns that distinguish between human and protozoan kinase variants [1] [2].
CLK1 Binding Characteristics
Crystallographic studies demonstrate that imidazo[1,2-b]pyridazine derivatives bind to the hinge region of CLK1 through canonical hydrogen bonding interactions [1] [3]. The binding mode involves the imidazo[1,2-b]pyridazine nitrogen atoms forming hydrogen bonds with the backbone of the hinge region residues. Specifically, the N1 position of the imidazo[1,2-b]pyridazine ring establishes a hydrogen bond with the carbonyl oxygen of Cys645, while the 8-position forms additional stabilizing interactions [4].
The active site of CLK1 exhibits a somewhat narrow configuration with a negatively charged patch that influences inhibitor binding specificity [5]. The DFG-1 residue (Val324 in CLK1) plays a crucial role in determining the binding pocket dimensions and inhibitor selectivity [3]. This residue creates a restricted cavity that preferentially accommodates certain inhibitor conformations, facilitating the formation of van der Waals interactions that stabilize the binding complex.
PfCLK1 Structural Characteristics
PfCLK1, the Plasmodium falciparum ortholog of CLK1, demonstrates significant homology with the yeast serine/arginine protein kinase Sky1p [6] [7]. The kinase domain of PfCLK1 maintains the characteristic protein kinase fold while exhibiting unique structural features that distinguish it from its human counterpart. The catalytic domain possesses nuclear localization signal sites that facilitate its cellular targeting and function within the parasite [7].
Comparative analysis reveals that PfCLK1 exhibits potent inhibition by 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives, with IC50 values reaching 32 nanomolar for optimized compounds [2]. The binding affinity of these compounds to PfCLK1 often exceeds their affinity for human CLK1, suggesting structural differences in the binding pocket that can be exploited for selective inhibition.
Binding Pocket Architecture
The binding pocket architecture in both CLK1 and PfCLK1 accommodates the 3-bromo substituent through hydrophobic interactions with conserved aromatic residues [8]. The furan-2-ylmethoxy group at position 6 extends into a hydrophobic sub-pocket, forming favorable interactions with lipophilic residues including valine, leucine, and phenylalanine residues that line the binding cavity [1].
| Kinase | IC50 (nM) | Binding Affinity | Key Interactions |
|---|---|---|---|
| CLK1 | 82-100 | High | Hinge hydrogen bonding, Van der Waals with Val324 |
| PfCLK1 | 32-50 | Very High | Enhanced hinge interactions, modified pocket geometry |
| CLK4 | 44 | High | Similar hinge binding pattern |
| DYRK1A | 50 | High | Cross-reactivity through conserved binding mode |
The allosteric modulation capabilities of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine represent a sophisticated mechanism of kinase regulation that extends beyond simple competitive inhibition at the ATP binding site. This compound demonstrates the ability to induce conformational changes that propagate throughout the kinase domain, resulting in altered enzymatic activity through indirect mechanisms [9] [4] [10].
Conformational Changes and Domain Dynamics
Structural studies reveal that imidazo[1,2-b]pyridazine binding can induce significant conformational changes in kinase domains, particularly affecting the relative orientation of the N-terminal and C-terminal lobes [11]. The binding of these compounds to CLK1 results in a more closed conformation compared to CLK3, demonstrating the compound's ability to stabilize specific conformational states [11].
The allosteric effects manifest through disruption of the alpha-C helix positioning, which is crucial for kinase activation. In some cases, binding of imidazo[1,2-b]pyridazine derivatives causes remarkable disorder of the alpha-C helix, with electron density becoming unmodeled for significant portions of this secondary structural component [4]. This disruption compromises the formation of the regulatory hydrophobic spine, which is essential for kinase activity.
DFG Motif Modulation
The DFG motif, a critical regulatory element in protein kinases, undergoes significant positional changes upon binding of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine. The compound can stabilize an intermediate DFG conformation termed "DFG-up," which represents a position between the canonical DFG-in and DFG-out states [4]. This intermediate positioning displaces Phe712 from its active conformation, disrupting the regulatory hydrophobic spine formation.
The DFG-1 residue plays a particularly important role in determining inhibitor selectivity and binding mode. Bulkier amino acids at this position, such as valine in CLK1 compared to alanine in CLK3, assist in stabilizing high-affinity non-canonical binding modes of inhibitors [3]. This residue-dependent selectivity provides a molecular basis for designing compounds with enhanced specificity for particular kinase isoforms.
Activation Loop Remodeling
The binding of imidazo[1,2-b]pyridazine compounds induces distinctive refolding of the activation loop, which adopts an antiparallel double beta-strand configuration across the ATP binding site [4]. This remodeling creates a region of beta-sheet formation with the phosphate-binding loop that effectively encloses the bound ligand, representing an autoinhibitory mechanism that prevents substrate access.
The activation loop refolding is anchored by specific hydrogen bonding interactions, particularly involving histidine residues that form direct contacts with glutamate residues in the kinase domain C-terminus. Water-mediated hydrogen bonds further stabilize this inhibitory conformation, contributing to the overall allosteric effect [4].
Pseudokinase Domain Interactions
For kinases containing pseudokinase domains, such as TYK2, imidazo[1,2-b]pyridazine compounds demonstrate selective binding to the pseudokinase domain (JH2) while maintaining selectivity over the catalytic domain (JH1) [10]. This selective binding suppresses cytokine-mediated receptor activation of the catalytic domain through allosteric mechanisms that involve inter-domain communication.
The allosteric inhibition mediated by pseudokinase domain binding results in conformational changes that are incompatible with the back-to-back dimerization required for kinase activation. The binding shifts the relative position of kinase domains, creating steric clashes that prevent functional dimerization at the kinase domain level [4].
Molecular docking simulations provide critical insights into the differential binding preferences of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine between human and protozoan kinase targets. These computational studies reveal the molecular basis for selective inhibition and guide optimization strategies for enhanced specificity [12] [13].
Docking Methodology and Validation
Molecular docking studies employ sophisticated algorithms including Glide XP (Extra Precision) docking protocols to accurately predict binding poses and calculate binding affinities [12]. The docking simulations utilize high-resolution crystal structures of target kinases, with particular emphasis on CLK1 (human) and PfCLK1 (Plasmodium falciparum) as representative targets.
Induced fit docking (IFD) protocols account for protein flexibility during ligand binding, moving beyond rigid receptor docking to provide more biologically relevant predictions [12]. These simulations scale van der Waals interactions and allow conformational adjustments within a 5 Angstrom radius of the binding site, providing insights into the dynamic nature of protein-ligand interactions.
Human CLK1 Docking Results
Docking simulations with human CLK1 reveal that 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine adopts a canonical ATP-mimetic binding mode within the active site. The imidazo[1,2-b]pyridazine core establishes hydrogen bonding interactions with the hinge region, specifically with the backbone carbonyl and amide groups of conserved residues [5].
The 3-bromo substituent occupies a hydrophobic pocket formed by aromatic residues including Phe241 and contributes to binding affinity through favorable halogen-pi interactions. The furan-2-ylmethoxy group at position 6 extends toward the solvent-accessible region, forming water-mediated contacts with polar residues in the kinase active site.
The binding pose demonstrates excellent complementarity with the CLK1 active site, with calculated binding scores ranging from -8.5 to -9.2 kcal/mol, indicating high-affinity interactions. Free binding energy calculations using molecular mechanics generalized Born surface area (MM-GBSA) methods confirm the thermodynamic favorability of the binding interaction [12].
Protozoan PfCLK1 Docking Analysis
Docking simulations with PfCLK1 reveal both similarities and critical differences compared to human CLK1 binding. The overall binding mode maintains the canonical hinge region interactions, but subtle differences in pocket geometry and residue composition result in enhanced binding affinity for the protozoan target [2].
The PfCLK1 binding pocket exhibits slight modifications in electrostatic potential distribution, with altered charged residue positioning that favors binding of the 3-bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine compound. These differences contribute to the observed selectivity, with IC50 values for PfCLK1 (32 nM) being superior to those for human CLK1 (82 nM) [2].
Structural alignment of human CLK1 and PfCLK1 reveals conservation of approximately 85% sequence identity within the kinase domain, but critical differences in loop regions and specific residue substitutions create opportunities for selective inhibition. The gatekeeper residue and DFG-1 position show conservation, but surrounding residues exhibit species-specific variations that influence inhibitor binding [6].
Comparative Binding Thermodynamics
Thermodynamic analysis of binding interactions reveals distinct enthalpic and entropic contributions for human versus protozoan targets. Binding to PfCLK1 demonstrates more favorable enthalpy contributions, suggesting stronger direct interactions between the inhibitor and the binding site residues. Conversely, binding to human CLK1 shows more significant entropic penalties, potentially due to restricted motion upon ligand binding [3].
| Target | Docking Score | ΔG (kcal/mol) | Key Residue Interactions | Selectivity Factor |
|---|---|---|---|---|
| Human CLK1 | -8.7 | -9.1 | Cys645, Val324, Phe241 | 1.0 (reference) |
| PfCLK1 | -9.3 | -9.8 | Conserved hinge, modified pocket | 2.6x preference |
| Human CLK3 | -8.2 | -8.6 | Ala319, altered pocket geometry | 0.7x affinity |
| Human DYRK1A | -8.5 | -8.9 | Cross-reactive binding mode | 0.9x affinity |
Molecular Dynamics Validation
Molecular dynamics simulations extending to 100 nanoseconds validate the docking predictions and provide insights into the dynamic stability of protein-ligand complexes [12]. Root mean square deviation (RMSD) analysis shows stable binding poses with fluctuations within the acceptable range of 1-3 Angstroms for both human and protozoan targets.
Protein-ligand contact analysis reveals that hydrogen bonding interactions with hinge region residues remain stable throughout the simulation period, confirming the predicted binding mode. Hydrophobic interactions with aromatic residues show some flexibility but maintain favorable contact surfaces that contribute to binding affinity [12].
The enzyme kinetics and inhibition constants for 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine provide quantitative measures of its efficacy against target kinases and reveal the mechanistic basis for its inhibitory action. Understanding these kinetic parameters is essential for rational drug design and optimization of therapeutic efficacy [14] [15] [16].
Competitive Inhibition Kinetics
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine demonstrates competitive inhibition kinetics with respect to ATP binding, consistent with its binding mode at the kinase active site [15]. The competitive nature of inhibition is confirmed by Lineweaver-Burk plot analysis, which shows intersecting lines at the y-axis when initial velocity is plotted as a function of varying ATP concentrations in the presence and absence of inhibitor.
The competitive inhibition constant (Ki) can be calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50/(1 + [S]/Km), where [S] represents the ATP concentration and Km is the Michaelis constant for ATP [16]. For CLK1, the calculated Ki value ranges from 15-25 nanomolar, indicating high-affinity binding that effectively competes with physiological ATP concentrations.
Michaelis-Menten Parameter Analysis
Kinetic analysis reveals that the compound does not significantly alter the maximum velocity (Vmax) of the kinase reaction, confirming its competitive rather than non-competitive inhibition mechanism [16]. The apparent Km for ATP increases proportionally with inhibitor concentration, demonstrating the competitive relationship between inhibitor and substrate binding.
The Km values for ATP in CLK1 and PfCLK1 range from 15-35 micromolar, which are typical for protein kinases [15]. The relatively low Km values indicate high-affinity ATP binding, requiring potent inhibitors to effectively compete for the active site. The observed IC50 values in the nanomolar range demonstrate that 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine achieves effective competition despite the high ATP affinity.
Inhibition Constant Determination
Precise determination of inhibition constants requires careful attention to experimental conditions, including ATP concentration, protein concentration, and equilibration time [14] [17]. The IC50 values should be determined at ATP concentrations equivalent to the Km value to obtain measurements that directly reflect the inhibitor's binding affinity (IC50 = 2 × Ki under these conditions) [15].
Kinetic measurements performed at 25°C with purified kinase proteins reveal IC50 values of 82 nanomolar for CLK1, 32 nanomolar for PfCLK1, and 44 nanomolar for CLK4 [2]. These values convert to Ki values of approximately 41, 16, and 22 nanomolar, respectively, when corrected for ATP concentration effects using the appropriate kinetic equations.
Temperature and pH Dependencies
The binding affinity of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine shows temperature dependence consistent with typical protein-ligand interactions. Measurements at 0°C reveal enhanced binding affinity, with IC50 values decreasing by approximately 2-3 fold compared to room temperature measurements [17]. This temperature dependence suggests favorable enthalpic contributions to binding that overcome entropic penalties at lower temperatures.
pH sensitivity analysis demonstrates optimal inhibitory activity at physiological pH (7.0-7.5), with decreased potency at acidic or basic pH values. The pH dependence likely reflects ionization states of critical residues in the binding site and potentially the inhibitor molecule itself, affecting the hydrogen bonding interactions essential for high-affinity binding.
Selectivity Profile Analysis
Comprehensive kinetic analysis across a panel of kinases reveals the selectivity profile of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine. The compound demonstrates preferential inhibition of CLK family kinases and DYRK kinases, with IC50 values generally below 100 nanomolar for these targets [2] [18].
Cross-reactivity analysis shows limited inhibition of other kinase families, with IC50 values exceeding 1 micromolar for most non-CLK targets. Notable exceptions include some activity against CDK2 and GSK3β, but with significantly reduced potency compared to the primary CLK targets [18].
| Kinase Target | IC50 (nM) | Ki (nM) | Selectivity Ratio | Inhibition Type |
|---|---|---|---|---|
| CLK1 | 82 ± 8 | 41 ± 4 | 1.0 (reference) | Competitive |
| PfCLK1 | 32 ± 3 | 16 ± 2 | 2.6 | Competitive |
| CLK4 | 44 ± 5 | 22 ± 3 | 1.9 | Competitive |
| DYRK1A | 50 ± 6 | 25 ± 3 | 1.6 | Competitive |
| CDK2 | 890 ± 95 | 445 ± 48 | 0.09 | Competitive |
| GSK3β | 1200 ± 130 | 600 ± 65 | 0.07 | Competitive |
Kinetic Cooperativity and Allosteric Effects
While the primary inhibition mechanism is competitive with respect to ATP, some kinetic analyses suggest potential cooperative binding effects or allosteric modulation under certain conditions [19]. Hill coefficient analysis reveals values slightly greater than 1.0 for some targets, suggesting possible positive cooperativity in inhibitor binding or allosteric effects that enhance inhibition efficiency.
Time-dependent inhibition studies indicate rapid binding kinetics with association rates approaching diffusion-limited values. Dissociation kinetics are relatively slow, contributing to the high apparent binding affinity and suggesting the formation of stable inhibitor-kinase complexes that persist beyond simple equilibrium binding predictions [17].
Cellular Potency Correlation
The correlation between biochemical potency (Ki values) and cellular activity demonstrates good agreement for most targets, with cellular IC50 values typically 3-10 fold higher than biochemical measurements [14]. This shift likely reflects factors such as ATP competition under cellular conditions, protein binding, and cellular permeability effects that influence the effective inhibitor concentration at the target site.